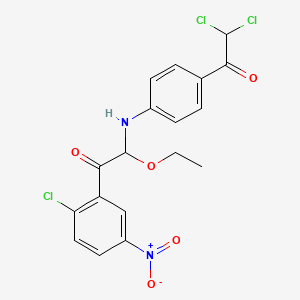
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone is a complex organic compound characterized by its unique structure, which includes chloro, nitro, and dichloroacetyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.
Acylation: Introduction of the dichloroacetyl group.
Coupling Reaction: Formation of the final compound through a coupling reaction between the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone undergoes various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of one functional group with another, such as halogen substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative.
Scientific Research Applications
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with DNA: Modifying gene expression or causing DNA damage.
Modulating Cellular Signaling: Affecting cellular signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-methoxyethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-propoxyethanone: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
27695-56-3 |
|---|---|
Molecular Formula |
C18H15Cl3N2O5 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-2-[4-(2,2-dichloroacetyl)anilino]-2-ethoxyethanone |
InChI |
InChI=1S/C18H15Cl3N2O5/c1-2-28-18(16(25)13-9-12(23(26)27)7-8-14(13)19)22-11-5-3-10(4-6-11)15(24)17(20)21/h3-9,17-18,22H,2H2,1H3 |
InChI Key |
HJSHVUYWXKYBHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)NC2=CC=C(C=C2)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


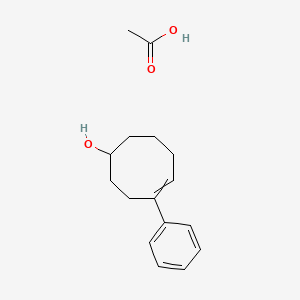
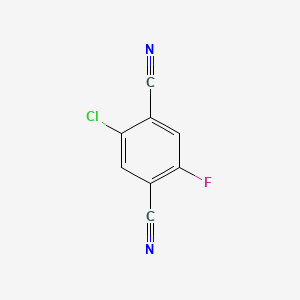
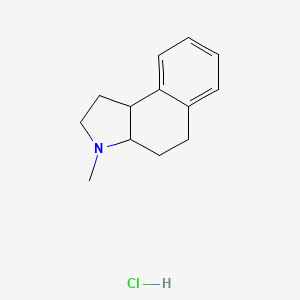
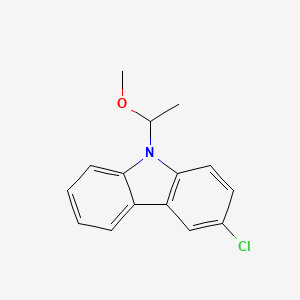
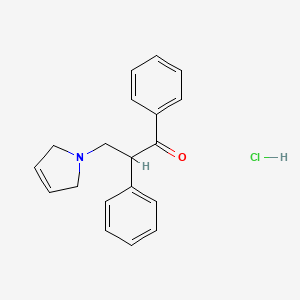
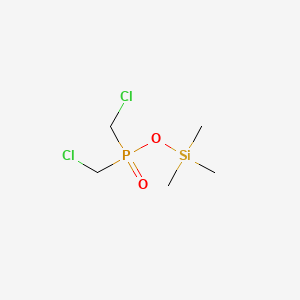
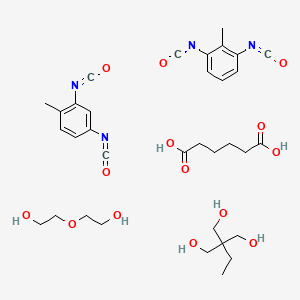
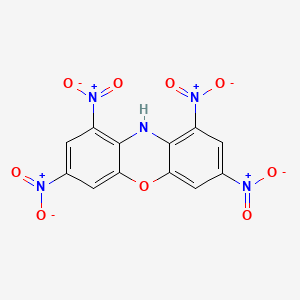


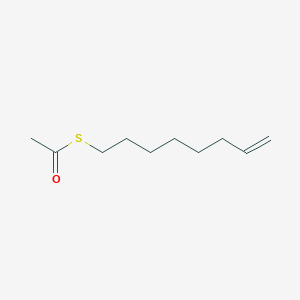
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
